1-Ethyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
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Overview
Description
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a scaffold for the development of novel biologically active compounds, including those with antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Its unique structure allows for the exploration of various pharmacophore spaces, contributing to the design of new drug candidates with different biological profiles .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been known to interact with various biological targets . The specific targets can vary depending on the functional groups attached to the pyrrolidine ring .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, have been reported to interact with their targets in a manner that is influenced by the spatial orientation of substituents and the stereochemistry of the molecule .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that the biological profile of drug candidates can be influenced by the different binding mode to enantioselective proteins .
Action Environment
It’s known that the biological activity of compounds can be influenced by steric factors .
Preparation Methods
The synthesis of 1-Ethyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring. The synthetic routes often include the formation of a domino imine, intramolecular annulation, and subsequent functionalization steps . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-Ethyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives. These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities . The unique combination of the ethyl group and the morpholinophenyl group in this compound distinguishes it from other similar compounds and contributes to its specific biological properties .
Properties
IUPAC Name |
1-ethyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-2-19-15(20)11-14(16(19)21)17-12-3-5-13(6-4-12)18-7-9-22-10-8-18/h3-6,14,17H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCUOVYQSXAYTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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